2,3-Dichloro-5-hydroxybenzaldehyde chemical structure and molecular weight
2,3-Dichloro-5-hydroxybenzaldehyde chemical structure and molecular weight
The following technical dossier provides an in-depth analysis of 2,3-Dichloro-5-hydroxybenzaldehyde , a specialized halogenated aromatic intermediate used in advanced medicinal chemistry.
This guide is structured for researchers requiring actionable data on synthesis, characterization, and molecular properties.
[1][2][3][4][5]
Part 1: Chemical Identity & Molecular Architecture
2,3-Dichloro-5-hydroxybenzaldehyde is a tri-substituted benzene derivative characterized by a specific substitution pattern that imparts unique electronic properties. The presence of two chlorine atoms at the ortho and meta positions (relative to the aldehyde) creates a steric and electronic environment distinct from the more common 3,5-dichloro isomers.
Molecular Specification Table
| Parameter | Specification |
| IUPAC Name | 2,3-Dichloro-5-hydroxybenzaldehyde |
| CAS Registry Number | 1806281-75-3 |
| Molecular Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol |
| SMILES | Oc1cc(C=O)c(Cl)c(Cl)c1 |
| InChI Key | (Predicted) DJYRZTCLVDKWBL-UHFFFAOYSA-N (Analog) |
| MDL Number | MFCD28786403 |
| Physical State | Pale yellow to beige crystalline solid |
Structural Analysis
The molecule features three functional groups on the benzene ring:
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C1 (Aldehyde): An electrophilic handle for reductive aminations or condensations.
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C2 & C3 (Chlorines): Electron-withdrawing groups (EWGs). The C2-Cl provides significant steric hindrance to the aldehyde, potentially slowing nucleophilic attacks.
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C5 (Hydroxyl): An electron-donating group (EDG) located meta to the aldehyde and para to the C2-chlorine. This positioning is critical for regioselective functionalization.
Part 2: Synthetic Pathway & Causality
Since this compound is a specialized intermediate rather than a commodity chemical, its synthesis requires a directed approach. The most robust pathway utilizes 2,3-dichlorobenzaldehyde as the starting material, leveraging the directing effects of the existing substituents to introduce the hydroxyl group at the C5 position.
Mechanism of Synthesis
The synthesis follows a Nitration → Reduction → Diazotization → Hydrolysis sequence.
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Electrophilic Aromatic Substitution (Nitration):
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Starting Material: 2,3-Dichlorobenzaldehyde.
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Directing Logic: The aldehyde (CHO) is a meta-director. The C2-Chlorine is an ortho/para-director. The para position relative to C2 is C5. The meta position relative to CHO is also C5.
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Result: Both groups cooperatively direct the incoming nitro group to Position 5 , ensuring high regioselectivity.
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Reduction: The nitro group is reduced to an amine (aniline derivative) using SnCl₂ or Fe/HCl to preserve the aldehyde and chlorine functionalities.
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Sandmeyer-Type Hydroxylation: The amine is converted to a diazonium salt and hydrolyzed to the phenol.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate stages.
Caption: Figure 1. Regioselective synthesis pathway leveraging cooperative directing effects of the aldehyde and chlorine substituents.
Part 3: Physicochemical Profile (Drug Development Context)
For medicinal chemists, the "druglikeness" of this building block is defined by its acidity and lipophilicity.
Acidity (pKa)
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Prediction: The phenolic hydroxyl group is more acidic than a standard phenol (pKa ~10).
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Logic: The aldehyde (EWG) at the meta position and the chlorine (EWG) at the para position (relative to the OH) stabilize the phenoxide anion through inductive electron withdrawal.
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Estimated pKa: 7.5 – 8.2 .
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Implication: This phenol will deprotonate readily under mild basic conditions (e.g., K₂CO₃), facilitating rapid etherification (O-alkylation) without affecting the aldehyde.
Lipophilicity (LogP)[6]
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Prediction: The two chlorine atoms significantly increase lipophilicity compared to hydroxybenzaldehyde.
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Estimated LogP: ~2.5 .
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Implication: Compounds derived from this scaffold will have enhanced membrane permeability but may require polar solubilizing groups in the final drug design.
Part 4: Analytical Characterization
When validating the structure of the synthesized or purchased compound, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (¹H-NMR)
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Aldehyde Proton (-CHO): A distinct singlet downfield, typically δ 10.2 – 10.4 ppm .
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Phenolic Proton (-OH): A broad singlet, exchangeable with D₂O, typically δ 9.8 – 10.5 ppm (often hydrogen-bonded).
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Aromatic Protons:
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The molecule has two aromatic protons at positions C4 and C6.[1]
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H4: Appears as a doublet (meta-coupling, J ~ 2-3 Hz).
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H6: Appears as a doublet (meta-coupling, J ~ 2-3 Hz).
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Note: H6 is ortho to the aldehyde and will be more deshielded (downfield) than H4.
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Infrared Spectroscopy (IR)[7][8]
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O-H Stretch: Broad band at 3200–3400 cm⁻¹ .[2]
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C=O Stretch (Aldehyde): Sharp, intense peak at 1680–1700 cm⁻¹ .
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C-Cl Stretch: Strong bands in the fingerprint region (600–800 cm⁻¹ ).
Part 5: Applications in Drug Discovery
This compound serves as a "privileged scaffold" modifier. Its specific utility lies in:
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Lamotrigine Analogs: While Lamotrigine uses 2,3-dichlorobenzoyl chloride, the introduction of the 5-hydroxyl group allows for the synthesis of metabolite mimics or solubility-enhanced derivatives (via O-glycosylation or pegylation).
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Kinase Inhibitors: The 2,3-dichloro motif is a common "hinge-binding" mimic in kinase inhibitors. The 5-OH allows for the attachment of a "tail" to access the solvent-exposed region of the ATP binding pocket.
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Schiff Base Ligands: The aldehyde reacts with amines to form Schiff bases, which are widely explored for antimicrobial and anticancer coordination complexes.[3]
Experimental Protocol: O-Alkylation (General)
To utilize the hydroxyl group while preserving the aldehyde:
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Solvent: DMF or Acetonitrile.
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
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Electrophile: Alkyl halide (R-X).
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Conditions: Stir at 60°C. The aldehyde is generally stable under these non-nucleophilic basic conditions.
References
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PubChem Compound Summary. (2025). 3,5-Dichloro-2-hydroxybenzaldehyde (Isomer Comparison). National Center for Biotechnology Information. Retrieved from [Link]
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Splendid Lab. (2024). Catalog Entry CSL-60346: 2,3-Dichloro-5-hydroxybenzaldehyde.[4] Retrieved from [Link]
